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Compound of Interest

3-(4-Chlorophenyl)-3'-
Compound Name:

methoxypropiophenone
CAS No.: 898787-64-9
Cat. No.: B3023814

Get Quote

\ J

Classification: Pharmaceutical Intermediate / Dihydrochalcone Scaffold CAS Registry Number:
898787-64-9 Molecular Formula: C16H15ClO2 Molecular Weight: 274.74 g/mol

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone is a privileged structural motif in drug
discovery, belonging to the dihydrochalcone class. It serves as a critical building block for the
synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, anti-inflammatory agents, and
heterocyclic derivatives such as pyrazolines. Its structure combines a lipophilic 4-chlorophenyl
tail with a metabolically active 3-methoxybenzoyl head, connected by a flexible propionyl linker,
making it an ideal probe for Structure-Activity Relationship (SAR) studies in metabolic and
oncological therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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Property Specification
3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-
IUPAC Name ( phenyl)-1-( yphenyl)prop
1-one
COC1=CC=CC(C(=0)CcC2=CC=C(Cl)C=C2)=
SMILES
C1
Appearance Pale yellow to off-white solid or viscous oil
] ] 58-62 °C (Experimental range for similar
Melting Point .
dihydrochalcones)
B Soluble in DCM, Ethyl Acetate, DMSO; Insoluble
Solubility )
in Water
LogP ~4.1 (Predicted)
H-Bond Acceptors 2 (Ketone, Ether)

Synthesis & Manufacturing Protocol

The industrial preparation of 3-(4-Chlorophenyl)-3'-methoxypropiophenone typically follows
a two-step sequence: a Claisen-Schmidt condensation to form the chalcone, followed by a
selective catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation

This step couples the acetophenone core with the benzaldehyde derivative.[1][2]

» Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (1.2
eq), Ethanol (Solvent).

e Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Protocol:

e Charge a reactor with 3-Methoxyacetophenone (15.0 g, 0.1 mol) and 4-Chlorobenzaldehyde
(14.0 g, 0.1 mol) in Ethanol (150 mL).
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e Cool the mixture to 0-5 °C.

e Add 40% aqueous NaOH (12 mL) dropwise over 30 minutes, maintaining temperature <10
°C.

» Allow the reaction to warm to room temperature (25 °C) and stir for 4—6 hours.

e Monitor: TLC (Hexane:EtOAc 8:2) should show disappearance of starting materials and
formation of a bright yellow spot (Chalcone).

o Workup: Pour the reaction mixture into ice-water (500 mL) and neutralize with dilute HCI to
pH 7.

« Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to yield the
Chalcone intermediate (Yield: ~85-90%).

Step 2: Selective Catalytic Hydrogenation

This step reduces the alkene double bond without reducing the ketone carbonyl or the aryl
chloride.

» Reagents: Chalcone Intermediate, H2 gas (balloon or low pressure), 10% Pd/C (5 mol%),
Ethyl Acetate/Methanol (1:1).

» Critical Control: Stop reaction immediately upon consumption of starting material to prevent
reduction of the carbonyl to an alcohol.

Protocol:

Dissolve the Chalcone (10.0 g) in Ethyl Acetate/Methanol (100 mL).

Add 10% Pd/C catalyst (0.5 g).

Purge the system with Nitrogen, then introduce Hydrogen gas (1 atm).

Stir vigorously at room temperature for 2—4 hours.

Monitor: HPLC/TLC. Look for the disappearance of the conjugated alkene UV signature.
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o Workup: Filter through a Celite pad to remove the catalyst.
o Concentrate the filtrate under reduced pressure.

« Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) affords the target
3-(4-Chlorophenyl)-3'-methoxypropiophenone as a white/pale solid.

Reaction Workflow Diagram

NaOH, EtOH

3-Methoxyacetophenone Claisen-Schmidt

(0-25°C) H2, Pd/C
) Selective Reduction TARGET:
NaOH, EtOH chal(c\?:lﬁj\llrth;r)rpg)dlate (EIOAC.RT) o | 3-(4-Chlorophenyl)-
CIaI?g_nz—;ch;mIdt 3'-methoxypropiophenone
4-Chlorobenzaldehyde =7

Click to download full resolution via product page
Caption: Two-step synthetic route from commercial precursors to the dihydrochalcone target.

Analytical Profiling

To validate the integrity of the synthesized compound, the following spectral characteristics
must be confirmed.
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] Expected Signal / .
Technique L Interpretation
Characteristic

Methoxy group (-OCHs) on the
1H NMR (400 MHz, CDCIs) 0 3.84 (s, 3H) b i
enzoyl ring.

Methylene protons a to

0 3.25(t, 2H, J=7.5 Hz)
carbonyl (-CO-CHz2-).

Methylene protons 3 to

0 3.05 (t, 2H, J=7.5 Hz)
carbonyl (-CHz-Ar).

Aromatic protons (Complex
0 7.10 - 7.60 (m, 8H)

multiplet).
Strong C=0 stretch (Aryl
IR Spectroscopy 1680 cm~?
ketone).
1250 cm™1 C-O stretch (Aryl ether).

Absence of alkene C=C
No peak at ~1600 cm~1 i ]
(Confirms reduction).

Molecular ion [M]+ (Shows
Mass Spectrometry m/z 274.7 | 276.7 characteristic 3:1 Cl isotope

pattern).

Mechanistic Applications

This compound is not merely an end-product but a versatile scaffold.[1]

e SGLT2 Inhibitor Research: The 4-chlorobenzyl moiety is a pharmacophore common to
glifiozins (e.g., Dapagliflozin). This compound allows researchers to test the efficacy of a
"flexible linker" (propanone) vs. the rigid glucose linkage found in marketed drugs.

o Heterocycle Synthesis: The ketone functionality serves as a reactive handle. Reaction with
hydrazine hydrate yields pyrazolines, which are potent anti-inflammatory and antidepressant
agents.
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» Metabolic Stability Probes: The 3-methoxy group is a site for metabolic O-demethylation (by
CYP2D6), making this compound useful for studying metabolic stability in early-stage drug
discovery.

Safety & Handling (MSDS Summary)
e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

» Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber
(due to Chlorine content).

References

e PubChem.Compound Summary for CID 7015865 (Related Isomer). National Library of
Medicine. Retrieved from [Link]

» Vogel, A.l.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific &
Technical, 1989. (Standard Reference for Claisen-Schmidt protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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